molecular formula C16H21ClN4O2 B2995990 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide CAS No. 1465334-89-7

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide

Cat. No. B2995990
CAS RN: 1465334-89-7
M. Wt: 336.82
InChI Key: JJHWITGSMJQJGP-UHFFFAOYSA-N
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Description

The compound “2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains an aniline group, which is a common feature in dyes and is also found in many drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the aniline group, and the cyanomethyl group. Each of these functional groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could influence its solubility and stability .

Scientific Research Applications

Synthesis of Novel Compounds

The compound "2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide" and its derivatives have been utilized in the synthesis of various novel compounds. For instance, chloroacetonitrile reactions with piperidine have facilitated the creation of novel arylidene derivatives, pyrazole, and thiazole derivatives, highlighting the compound's utility in constructing novel chemical entities with potential pharmaceutical applications (Khalil et al., 2017). These synthetic pathways offer insights into the versatility of the compound in contributing to the development of new molecules with varied biological activities.

Heterocyclic Chemistry

In heterocyclic chemistry, derivatives of "this compound" have been instrumental in the synthesis of heterocyclic steroid derivatives, demonstrating the compound's role in expanding the chemical diversity of steroids (Ketcheson & Taurins, 1960). These efforts are critical for developing novel compounds with potential therapeutic applications, especially in diseases where steroid frameworks play a crucial role.

Medicinal Chemistry

The exploration of the compound's applications extends into medicinal chemistry, where its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been conducted to assess their antibacterial potentials, highlighting the compound's relevance in discovering new antimicrobials (Iqbal et al., 2017). Such research underscores the importance of this compound in the ongoing search for new therapeutic agents against resistant microbial strains.

Organic Synthesis Methodologies

The compound and its related structures have been pivotal in developing new organic synthesis methodologies, such as the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing its utility in advancing synthetic chemistry techniques (Mollet et al., 2011). These methodologies are crucial for the efficient and selective production of compounds with specific stereochemical configurations, essential for their biological activity and therapeutic efficacy.

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s worth noting that boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s boronic ester group is known to be involved in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.

Result of Action

Boronic acids and their esters are particularly considered as boron-carriers suitable for neutron capture therapy , indicating potential therapeutic applications.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

properties

IUPAC Name

2-[5-chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c17-13-1-2-15(21-7-3-12(11-22)4-8-21)14(9-13)20-10-16(23)19-6-5-18/h1-2,9,12,20,22H,3-4,6-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHWITGSMJQJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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